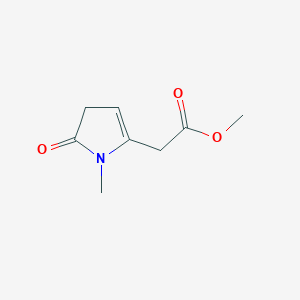
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide, commonly referred to as 5-Amino-2-fluorophenyl-3-isobutoxybenzamide (5-A2F-3IBB), is a synthetic compound that is used in a variety of scientific research applications. 5-A2F-3IBB is a derivative of benzamide, a type of organic compound derived from benzoic acid, and is composed of an amine, a fluorine atom, and an isobutoxy group. 5-A2F-3IBB has a wide range of applications due to its unique structure and properties, and has been studied extensively in the fields of chemistry and biochemistry.
Applications De Recherche Scientifique
Novel Crystalline Forms
- Application in Treating Disorders : Certain crystalline forms of similar compounds have been shown to be effective in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Synthesis and Characterization
- Identification and Differentiation : Studies have focused on the identification and differentiation of similar compounds, which are crucial for ensuring correct usage in various applications (McLaughlin et al., 2016).
Inhibitor Development
- Selective Kinase Inhibition : Research has been conducted on developing selective inhibitors for certain kinases, which are vital in treating cancers and other diseases (Schroeder et al., 2009).
Radiolabeling for Imaging
- AMPA Receptor Imaging : The development of novel radiolabeled compounds for imaging AMPA receptors in the brain using PET imaging (Kronenberg et al., 2007).
Fluorescence Analysis
- Dual Fluorescence in Analysis : Utilizing compounds for fluorescence analysis, which can be significant in rapid analysis of conformational changes in molecules, both in solutions and in biological samples (Matwijczuk et al., 2015).
Biosensors
- Electrocatalytic Determination : Modified electrodes have been developed using similar compounds for the electrocatalytic determination of substances like glutathione, which have significant implications in biological and medical research (Karimi-Maleh et al., 2014).
Reductive Chemistry
- Cytotoxicity Studies : Investigating the reductive chemistry of certain compounds to understand their cytotoxic properties, which is critical in the development of cancer therapies (Palmer et al., 1995).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)10-22-14-5-3-4-12(8-14)17(21)20-16-9-13(19)6-7-15(16)18/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRJJYLJNHMYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)












